molecular formula C20H21ClN4O3S B2691579 N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride CAS No. 1329637-94-6

N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride

Cat. No. B2691579
CAS RN: 1329637-94-6
M. Wt: 432.92
InChI Key: HVQVFQDPSFGKAZ-UHFFFAOYSA-N
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Description

“N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride” is a compound that has been studied for its potential antiproliferative activity . It is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton .


Synthesis Analysis

The synthesis of this compound involves the design and creation of two novel series of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine and 4,5,6,7-tetrahydrobenzo[b]thiophene molecular skeleton . The presence of a piperidine ring fused with the thiophene scaffold is critical for activity .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include substitutive deamination with tert-butyl nitrite (t-BuONO) and copper (II) bromide (CuBr2) in acetonitrile .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C23H21ClN4O2S2 and its molecular weight is 485.02.

Scientific Research Applications

Synthesis and Potential Antipsychotic Agents

Research has been conducted on heterocyclic analogues of compounds related to N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride for their potential as antipsychotic agents. These compounds were evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. Notably, derivatives showed potent in vivo activities, suggesting their potential utility as backup compounds for established antipsychotics, with a focus on reduced extrapyramidal side effects (Norman et al., 1996).

Antimicrobial Activity

Another avenue of research explores the synthesis of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides. These novel derivatives demonstrated significant antimicrobial activity against strains of both Proteus vulgaris and Pseudomonas aeruginosa, showcasing a potential application in combating bacterial infections (Kolisnyk et al., 2015).

Anticonvulsant Activities

The synthesis and evaluation of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives have been investigated for their anticonvulsant activities. Utilizing maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, certain derivatives exhibited promising anticonvulsant properties, suggesting potential for development as therapeutic agents in the treatment of seizures (Wang et al., 2019).

Mechanism of Action

Target of Action

The primary target of N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein . CFTR is an ion channel involved in the gating of chloride ions across epithelial cell membranes in various tissues .

Mode of Action

N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride: acts as a potentiator, enhancing the gating function of the CFTR channel . It shows enhanced efficacy on CFTR mutants harboring class III mutations compared to Ivacaftor, the first marketed potentiator .

Biochemical Pathways

The compound’s interaction with CFTR affects the chloride ion transport pathway. By enhancing the gating function of the CFTR channel, N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride increases the flow of chloride ions across the cell membrane . This can help restore the ion balance in cells affected by cystic fibrosis.

Pharmacokinetics

The pharmacokinetic properties of N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride The optimization of potency, efficacy, and pharmacokinetic profile is described in the discovery of this compound .

Result of Action

The molecular effect of N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is the enhanced gating function of the CFTR channel . This results in an increased flow of chloride ions across the cell membrane, which can help restore the ion balance in cells affected by cystic fibrosis .

Future Directions

The future directions of the research on this compound could involve further exploration of its antiproliferative properties and potential applications in cancer treatment . The compound did not induce cell death in normal human peripheral blood mononuclear cells, suggesting that it may be selective against cancer cells .

properties

IUPAC Name

N-(6-benzyl-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-5-methyl-1,2-oxazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S.ClH/c1-12-9-15(23-27-12)19(26)22-20-17(18(21)25)14-7-8-24(11-16(14)28-20)10-13-5-3-2-4-6-13;/h2-6,9H,7-8,10-11H2,1H3,(H2,21,25)(H,22,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQVFQDPSFGKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride

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